Propyl cyanate
Description
Propyl cyanate (C₃H₇OCN) is an alkyl cyanate ester characterized by a cyanate (-OCN) functional group bonded to a propyl chain. While direct experimental data on this compound are scarce in the provided evidence, its chemical behavior can be inferred from studies on structurally analogous compounds, such as alkyl cyanates and isocyanates. Cyanates are known for their reactivity, particularly in hydrolysis and nucleophilic substitution reactions, and their environmental stability is pH-dependent . This compound’s applications may include organic synthesis intermediates or specialty polymer precursors, though its industrial use remains less documented compared to related compounds like n-propyl isocyanate .
Structure
2D Structure
3D Structure
Properties
CAS No. |
1768-36-1 |
|---|---|
Molecular Formula |
C4H7NO |
Molecular Weight |
85.1 g/mol |
IUPAC Name |
propyl cyanate |
InChI |
InChI=1S/C4H7NO/c1-2-3-6-4-5/h2-3H2,1H3 |
InChI Key |
NFQPKQCSKRLPHP-UHFFFAOYSA-N |
SMILES |
CCCOC#N |
Canonical SMILES |
CCCOC#N |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
Chemical Reactions and Synthesis
- Propyl cyanate is utilized in various chemical reactions, including the synthesis of complex organic molecules. It serves as a precursor for the formation of amino acid structures, which are essential for biological processes. The compound's ability to form stable bonds with biological molecules makes it valuable in drug delivery systems and bioconjugation techniques .
Astrochemistry
- Recent studies have identified this compound in interstellar space, suggesting its role as a building block for more complex organic molecules. Its detection in star-forming regions indicates its potential significance in understanding the origins of life and the chemical evolution of the universe . Theoretical investigations reveal that both linear and branched isomers of this compound can form through radical-radical reactions, which are crucial for astrochemical processes .
Material Science Applications
Adhesives and Coatings
- This compound derivatives, such as 3-(triethoxysilyl)this compound, are used in the production of advanced materials like adhesives, coatings, and sealants. These compounds enhance adhesion between organic and inorganic materials due to their bifunctional nature, allowing for strong covalent bonding .
Surface Modification
- In material science, this compound is employed to modify surfaces for biosensors and analytical devices. Its unique chemical properties enable the functionalization of surfaces, improving their performance in various applications .
Table 1: Summary of Applications
Theoretical Investigations
Theoretical studies on this compound focus on its formation mechanisms and spectroscopic properties. Ab initio calculations have provided insights into its rotational constants and potential energy surfaces, which are critical for understanding its behavior in various environments . The kinetics of radical addition reactions involving this compound have been explored, revealing fast reactive processes that lead to its formation under specific conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
n-Propyl Isocyanate (C₃H₇NCO)
n-Propyl isocyanate, an isomer of propyl cyanate, differs in functional group arrangement (isocyanate: -NCO vs. cyanate: -OCN). Key properties from include:
| Property | n-Propyl Isocyanate | Inferred this compound* |
|---|---|---|
| Boiling Point (°C) | 100 | ~80–90 (estimated) |
| Flash Point (°C) | 1.2 | Not available |
| Vapor Density (air=1) | 2.8 | Likely similar |
| Hazard Classification | Flammable, Toxic | Likely reactive, toxic |
n-Propyl isocyanate is highly flammable and toxic, requiring stringent handling protocols . This compound is expected to exhibit similar hazards due to its cyanate group, which can hydrolyze to toxic byproducts like cyanic acid (HOCN) under acidic conditions .
Soil Cyanate (OCN⁻)
Cyanate anions in soil (OCN⁻) demonstrate pH-dependent stability. At neutral to alkaline pH, cyanate reacts with ammonium to form urea or undergoes carbamoylation with amino acids, with reaction rates influenced by soil composition . This compound, as an organic derivative, may exhibit slower abiotic degradation due to its alkyl chain but could still hydrolyze to release OCN⁻ in aqueous environments.
Propyl Guaiacol and Methyl Paraben
For example:
- Purity: Propyl guaiacol achieved >90% purity in isolation, whereas methyl paraben showed only 33.4% purity due to residual monomers .
- Reactivity: Unlike cyanates, these compounds are less reactive under neutral conditions, reflecting their ester and phenolic functionalities.
Research Findings and Stability Analysis
Hydrolysis and Environmental Fate
Cyanate hydrolysis to ammonium (NH₄⁺) is accelerated under acidic conditions (pH < 4), with rates two orders of magnitude higher than at neutral pH . This compound’s hydrolysis would likely follow this trend, releasing NH₄⁺ and propyl alcohol. Its environmental persistence would depend on soil adsorption capacity and competing reactions (e.g., with amino acids).
Q & A
Q. What spectroscopic techniques are critical for characterizing Propyl cyanate’s molecular structure, and how should they be applied?
To confirm this compound’s structure, employ rotational spectroscopy (130–350 GHz range) to detect A-E splitting patterns caused by methyl internal rotation. Use the ERHAM program for global analysis of transitions, ensuring accuracy by calibrating against known standards like methyl cyanate . Complement this with nuclear magnetic resonance (NMR) to resolve carbon-nitrogen bonding and infrared (IR) spectroscopy for functional group validation (e.g., cyanate stretching vibrations). Always cross-validate results with computational simulations (DFT calculations) to resolve ambiguities.
Q. How can researchers optimize this compound synthesis to improve yield and purity?
Apply response surface methodology (RSM) to systematically vary reaction parameters (temperature, catalyst concentration, solvent ratio). Use a central composite design to model interactions between variables, prioritizing factors with significant F-values (e.g., pH and temperature in cyanate degradation studies) . Purify via fractional distillation under inert atmospheres to minimize hydrolysis. Monitor purity using gas chromatography-mass spectrometry (GC-MS) and validate with melting point analysis. Document deviations from established protocols (e.g., solvent selection) to troubleshoot batch inconsistencies .
Q. What analytical challenges arise in detecting this compound in biological matrices, and how are they addressed?
Direct detection in physiological samples is hindered by low concentrations and matrix interference. Develop a derivatization protocol (e.g., reaction with dansyl chloride) to enhance UV/fluorescence sensitivity. Validate using spike-recovery experiments in control matrices (blood/urine) and compare against calibration curves. For trace analysis, combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution to improve precision . Ensure method reliability by testing inter- and intra-day variability (<10% CV) .
Advanced Research Questions
Q. How should conflicting data on this compound’s solvent-dependent reactivity be resolved?
Conduct controlled kinetic studies across solvents (polar aprotic vs. protic) while holding variables constant (temperature, concentration). Use Arrhenius plots to compare activation energies and identify solvent-specific reaction pathways. If discrepancies persist, apply multivariate analysis (e.g., PCA) to isolate confounding factors (e.g., trace moisture) . Replicate conflicting experiments under identical conditions and publish raw datasets to enable peer scrutiny .
Q. What computational strategies predict this compound’s interactions in polymer matrices, and how are they validated?
Utilize molecular dynamics (MD) simulations with force fields parameterized for cyanate esters (e.g., OPLS-AA). Model crosslinking behavior by tracking cyanate trimerization kinetics under thermal stress. Validate predictions against experimental DSC data (e.g., glass transition temperatures) and FTIR monitoring of triazine ring formation. Cross-reference with crystallographic data for short-range structural alignment . For quantum-level insights, apply density functional theory (DFT) to map electron density during bond formation.
Q. How can researchers design experiments to resolve controversies about this compound’s environmental persistence?
Employ microcosm studies simulating soil/water systems under varying conditions (pH, microbial activity). Quantify degradation products (e.g., cyanide ions) via ion chromatography and correlate with abiotic controls. Use stable isotope probing (SIP) to trace metabolic pathways in microbial communities. Apply kinetic modeling (pseudo-first-order assumptions) to estimate half-lives, and compare results across ecosystems using ANOVA to assess significance (p < 0.05) . Publish negative results to mitigate publication bias .
Q. What methodological rigor is required to ensure reproducibility in this compound toxicity studies?
Adhere to OECD guidelines for acute/chronic toxicity testing. Use standardized cell lines (e.g., HepG2 for hepatotoxicity) and control for batch variability via blinded assays. For in vivo studies, report detailed husbandry conditions (diet, light cycles) and employ positive/negative controls. Apply benchmark dose (BMD) modeling to derive NOAEL/LOAEL values, and share raw histopathology data via open-access repositories . Address interspecies differences using human organ-on-chip models for translational relevance.
Methodological Considerations
- Data Contradictions : Use meta-analysis frameworks to aggregate findings, weighting studies by sample size and methodological rigor. Apply funnel plots to detect publication bias .
- Statistical Validation : Report confidence intervals, effect sizes, and power analysis outcomes. For small datasets, use non-parametric tests (Mann-Whitney U) to avoid normality assumptions .
- Ethical Compliance : Declare IRB approvals and animal welfare protocols. For human cell lines, document consent and anonymization procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
